
2-Pyrazoline
Overview
Description
2-Pyrazoline is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and one endocyclic double bond. It exists in three tautomeric forms (1-, 2-, and 3-pyrazoline), but the this compound isomer is the most prevalent due to its thermodynamic stability . This scaffold is highly lipophilic, enabling efficient blood–brain barrier (BBB) penetration, which underpins its neuropharmacological applications . 2-Pyrazolines are synthesized via cyclocondensation of chalcones with hydrazines or via microwave-assisted methods, which enhance reaction efficiency and yields (e.g., 70–90% under microwave irradiation) . Their structural versatility allows diverse substitutions at positions 1, 3, and 5, leading to broad pharmacological activities, including antimicrobial, anticancer, antidepressant, and neuroprotective effects .
Preparation Methods
2-Pyrazoline can be synthesized through several methods, including:
Reaction of Hydrazines with α,β-Unsaturated Enones: This is one of the most common methods.
One-Pot Condensation: This method involves the condensation of a hydrazine, an aldehyde, and a ketone in a single reaction vessel.
Transition-Metal Catalyzed Reactions: Recent methods include the use of transition metals such as copper, zinc, and palladium to catalyze the formation of 2-pyrazolines.
Photochemical Methods: These involve the cycloaddition of a diazo compound with an electron-deficient alkene under mild conditions.
Chemical Reactions Analysis
Cycloaddition Reactions
2-Pyrazolines participate in [3+2] cycloaddition reactions due to their inherent 1,3-dipolar character. These reactions are pivotal for synthesizing fused heterocycles:
-
Diazoalkane Cycloaddition : Unstabilized diazo compounds react with alkenes or alkynes to form substituted pyrazolines. A continuous-flow method achieved 91% yield for 1,3,5-triphenyl-2-pyrazoline using optimized MnO₂ catalysis .
-
Electrocyclization : Protonated α,β-unsaturated hydrazones undergo 6π-electrocyclization to form chiral 2-pyrazolines. Enantioselective synthesis using chiral Brønsted acids (e.g., 3b catalyst) delivered 90% ee and 91% yield .
Catalyst | Time (h) | Yield (%) | ee (%) |
---|---|---|---|
3b | 24 | 91 | 90 |
3f | 96 | 94 | 84 |
Electrophilic Substitution
The N1 and N2 nitrogen atoms act as nucleophilic sites for electrophilic attacks:
-
Sulfonylation : 3,5-Disubstituted-2-pyrazolines react with 4-chlorobenzenesulfonyl chloride to form 1,3,5-trisubstituted derivatives. Yields ranged from 75–93% under microwave irradiation .
-
Acylation : 1-Acyl-5-hydroxy-4,5-dihydropyrazoles form via reaction with acylhydrazines in toluene at 80°C .
Oxidation and Reduction
The saturated C4–C5 bond undergoes redox transformations:
-
Oxidation : MnO₂ or DDQ oxidizes 2-pyrazolines to pyrazoles. For example, 1,3-diphenyl-2-pyrazoline converts to 1,3-diphenylpyrazole in 85% yield .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding pyrazolidines .
Ring-Opening and Rearrangements
-
Acid-Catalyzed Rearrangement : Under HCl, 2-pyrazolines rearrange to form 1,2-diazepines via aza-Cope rearrangement .
-
Thermal Decomposition : Heating 2-pyrazolines above 150°C induces ring-opening to form hydrazones and alkenes .
Functionalization at Carbon Centers
-
C3 Substitution : Radical-based functionalization using Cu(II) catalysts introduces aryl or alkyl groups at C5. For example, β,γ-unsaturated hydrazones reacted with diaryliodonium salts to form C5-arylated pyrazolines in 93% yield .
-
C5 Amination : Copper-catalyzed diamination with amines produced aminomethyl-functionalized derivatives (e.g., PFC-9 ) with IC₅₀ = 1.70 μM against HepG2 cells .
Tautomerism and Prototropy
2-Pyrazolines exhibit dynamic prototropic equilibria:
-
NH Tautomerism : Interconversion between 1-H and 2-H tautomers is pH-dependent. IR studies confirmed NH stretching vibrations at 3250–3350 cm⁻¹ .
-
Ring-Chain Tautomerism : In basic media, ring-opening to hydrazones occurs reversibly .
Mechanistic Insights
Scientific Research Applications
Therapeutic Applications
2-Pyrazoline derivatives have demonstrated a wide range of biological activities, making them valuable in pharmaceutical research. The following sections outline their key therapeutic applications.
Anticancer Activity
Recent studies have shown that this compound derivatives exhibit promising anticancer properties. For instance, compounds such as 4-substituted 1H-pyrazolines have been synthesized and tested against various cancer cell lines, including leukemia, melanoma, and breast cancer. Notably, certain derivatives displayed significant cytotoxic activity, with specific compounds showing selectivity towards colon cancer cells (HT-29) .
Table 1: Summary of Anticancer Activity of this compound Derivatives
Neuropharmacological Effects
The neuropharmacological applications of 2-pyrazolines are also noteworthy. Some derivatives have been identified as potential inhibitors of monoamine oxidase (MAO), which is crucial for managing depression and anxiety disorders. The most active derivatives were found to interact with specific amino acid residues at the MAO-A binding site, indicating their potential as antidepressants .
Table 2: Neuropharmacological Properties of this compound Derivatives
Compound | Activity | Mechanism | Reference |
---|---|---|---|
Hydroxyphenyl | Antidepressant | MAO-A inhibition | |
Anthracen-9-yl | Anxiolytic | MAO-A inhibition |
Pharmacological Properties
The pharmacological profile of this compound derivatives includes a variety of effects:
- Antimicrobial Activity : Exhibits antibacterial, antifungal, and antiamoebic properties.
- Anti-inflammatory Effects : Demonstrates significant anti-inflammatory activity.
- Analgesic Properties : Provides pain relief in various models.
- Antidiabetic Effects : Shows potential in managing diabetes through multiple mechanisms .
Synthesis and Evaluation of New Derivatives
A study focused on synthesizing new pyrazoline derivatives revealed their efficacy against drug-resistant strains of bacteria and fungi. The synthesized compounds were evaluated for their antimicrobial activity using standard susceptibility testing methods .
Clinical Trials and Future Directions
Some this compound derivatives are currently in clinical trials, exploring their efficacy in treating chronic pain and mood disorders. Ongoing research aims to optimize these compounds for better bioavailability and reduced side effects .
Mechanism of Action
The mechanism of action of 2-Pyrazoline involves its interaction with various molecular targets and pathways:
Charge Transfer Mechanism: A key theme is the competition between the N1 → N2 → C3 conjugate charge transfer and the N1 → C5 non-conjugate charge transfer.
Biological Targets: In biological systems, this compound derivatives can inhibit enzymes such as tyrosine kinases and cyclooxygenases, leading to their therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Pyrazole and Other Pyrazoline Isomers
- Stability and Basicity: 2-Pyrazolines are stronger bases than pyrazoles (aromatic analogs) but less stable due to their non-aromatic, conjugated dihydro structure. Pyrazoles exhibit greater aromatic stability but reduced BBB permeability .
- Synthetic Pathways : 2-Pyrazolines are often formed preferentially over 1-pyrazolines in cycloaddition reactions. For example, reactions of 2-styrylchromones with diazomethane yield 2-pyrazolines as major products, whereas 1-pyrazolines require acidic hydrogens (e.g., Hα) for isomerization .
- Pharmacological Profile : 2-Pyrazolines show enhanced MAO-A inhibition (e.g., IC₅₀ = 0.5–5 µM for neuroactive derivatives) compared to 1-pyrazolines, which are less explored in CNS disorders .
Table 1 : Key Differences Between Pyrazoline Isomers and Pyrazole
Property | 2-Pyrazoline | 1-Pyrazoline | Pyrazole |
---|---|---|---|
Aromaticity | Non-aromatic | Non-aromatic | Aromatic |
Basicity (pKa) | ~4.5–5.5 | ~3.5–4.5 | ~2.5–3.5 |
BBB Penetration | High | Moderate | Low |
Common Applications | Neuropharmacology | Limited studies | Anti-inflammatory |
Comparison with Chalcones
- Bioactivity : Chalcones (α,β-unsaturated ketones) serve as precursors for 2-pyrazolines. While chalcones exhibit antimicrobial activity (e.g., MIC = 8–32 µg/mL against S. aureus), their ∆²-pyrazoline derivatives often show enhanced selectivity. For example, ∆²-pyrazoline 3d (MIC = 4 µg/mL against E. coli) outperformed its chalcone precursor 2a (MIC = 8 µg/mL) .
- Mechanistic Differences : Chalcones typically act via Michael addition-mediated enzyme inhibition, whereas 2-pyrazolines bind to targets like glucosamine-6-phosphate synthase (GlcN-6-P) through hydrophobic and π-π interactions, as shown in docking studies (Glide score = −8.2 kcal/mol for 3d ) .
Table 2 : Antimicrobial Activity of Chalcones vs. 2-Pyrazolines
Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
---|---|---|---|
Chalcone 2a | 8 | 8 | 16 |
Pyrazoline 3d | 16 | 4 | 32 |
Comparison with Quinazolines
- Structural and Functional Contrasts: Quinazolines (e.g., imidazo[4,5-g]quinazolines) are bicyclic systems with industrial and anticancer applications, whereas 2-pyrazolines are monocyclic and more tailored for CNS and antimicrobial uses .
- Synthetic Flexibility : Quinazolines require multistep syntheses (e.g., from 6-fluoro-1H-benzo[d]imidazol-5-amines), while 2-pyrazolines are accessible via one-pot cyclocondensation .
Comparison with Other Heterocycles (e.g., Thiophenes, Imidazoles)
- Anticancer Activity : 2-Pyrazolines with thiophene substituents (e.g., compound 2h ) exhibit potent antileukemic activity (IC₅₀ = 1.2 µM against HL-60 cells) via caspase-3 activation, outperforming many imidazole-based analogs (IC₅₀ > 10 µM) .
- Toxicity Profile: 2-Pyrazolines show lower cytotoxicity (e.g., IC₅₀ = 34.33 µM against L929 fibroblasts) compared to chlorinated quinoline hybrids (IC₅₀ = 12–25 µM) .
Structure-Activity Relationships (SARs) and Toxicity
- Substituent Effects :
- N-1 Substitution : Carboxamido (-CONH₂) groups enhance antimicrobial activity (MIC reduction by 50% compared to unsubstituted analogs) .
- C-3/C-5 Aryl Groups : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve MAO-A inhibition and fluorescence properties (quantum yield Φ = 0.45 for chlorinated derivatives) .
- ADME/Toxicity: In silico predictions indicate favorable pharmacokinetics (logP = 2.1–3.5, BBB permeability > 0.3) and low risks of mutagenicity/carcinogenicity for most 2-pyrazolines .
Biological Activity
2-Pyrazoline is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological effects, synthesis, and case studies highlighting its therapeutic potential.
Overview of this compound
This compound derivatives are synthesized through various methods, often involving the reaction of hydrazines with appropriate coupling partners. These compounds exhibit a range of biological activities, making them valuable in the development of new therapeutic agents.
Pharmacological Activities
This compound and its derivatives demonstrate a variety of pharmacological effects:
- Antimicrobial Activity : 2-Pyrazolines have shown effectiveness against various pathogens, including bacteria, fungi, and protozoa. For instance, certain derivatives have been reported to possess significant antibacterial and antifungal properties .
- Anticancer Properties : Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds have been evaluated for their cytotoxicity against different cancer cell lines, including leukemia and breast cancer. One study found that specific derivatives exhibited selective cytotoxicity towards colon cancer cell lines, with log GI50 values indicating potent activity .
- Neuropharmacological Effects : Some this compound derivatives have been identified as potential inhibitors of monoamine oxidase A (MAO-A), an enzyme implicated in mood regulation. These compounds demonstrated antidepressant and anxiolytic properties in animal models .
- Anti-inflammatory and Analgesic Effects : The anti-inflammatory activity of 2-pyrazolines has been documented, with some derivatives showing promise as analgesics. Their mechanisms often involve the inhibition of nitric oxide synthase (NOS) pathways .
- Diabetes Management : Certain this compound derivatives have been evaluated for their ability to inhibit urease and α-glucosidase enzymes, which are crucial for glucose metabolism. This suggests a potential role in managing diabetes by lowering postprandial blood glucose levels .
Structure-Activity Relationship (SAR)
The biological activity of 2-pyrazolines is heavily influenced by their structural modifications. Substituents at various positions on the pyrazoline ring can enhance or diminish their pharmacological effects. For example:
- Antidepressant Activity : Substituents such as methoxy and chloro groups at specific positions have been associated with increased antidepressant efficacy .
- Cytotoxic Activity : The presence of different aryl groups has been linked to varying degrees of cytotoxicity against cancer cell lines, emphasizing the importance of SAR studies in drug development .
Case Study 1: Anticancer Activity
A study synthesized a series of 4-substituted 1H-pyrazolines and evaluated their anticancer activity against several human cancer cell lines. Among these, a compound demonstrated significant selective toxicity towards HT-29 colon cancer cells with a log GI50 value of -6.37 .
Case Study 2: Neuropharmacological Effects
Research into novel trisubstituted 2-pyrazolines revealed that certain derivatives could effectively inhibit MAO-A activity, leading to reduced immobility times in forced swim tests—indicative of antidepressant effects .
Data Tables
Biological Activity | Example Compounds | IC50 Values |
---|---|---|
Antibacterial | Various this compound derivatives | Range: μM |
Antifungal | Specific derivatives | Range: μM |
Cytotoxicity | Compounds against HT-29 | Log GI50 = -6.37 |
MAO-A Inhibition | Selected trisubstituted derivatives | Not specified |
Urease Inhibition | Compounds 2b, 2g | IC50 = 9.13 μM |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-pyrazoline derivatives, and how can their structural purity be validated?
- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation of substituted acetophenones with aldehydes to form chalcones, followed by cyclization with hydrazine hydrate . Purity and identity are confirmed via melting point analysis, FTIR (to detect N–H and C=N stretches), and NMR spectroscopy. For structural elucidation, 2D-COSY and HMBC correlations are critical to assign aromatic protons and confirm the pyrazoline ring structure .
Q. How are this compound derivatives initially screened for biological activity in academic settings?
- Methodological Answer : Initial screening involves in vitro assays against target pathogens (e.g., Mycobacterium tuberculosis H37Rv for anti-TB activity) or cancer cell lines (e.g., MCF-7 for breast cancer). Antimicrobial activity is tested via broth microdilution to determine minimum inhibitory concentrations (MICs), while cytotoxicity is assessed using MTT assays .
Q. What key steps should researchers follow to design reproducible experiments for synthesizing this compound compounds?
- Methodological Answer :
- Define clear objectives (e.g., optimizing reaction yield or exploring substituent effects).
- Use controlled conditions (solvent, temperature, stoichiometry) and replicate trials.
- Validate results with spectral data (NMR, IR) and cross-reference with literature .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced anticancer potency?
- Methodological Answer : SAR analysis involves systematically modifying substituents at positions 3, 4, and 5 of the pyrazoline core. For example:
- Electron-withdrawing groups (e.g., -NO₂) at the para position of the aryl ring enhance cytotoxicity against leukemia cells.
- Methyl groups at position 4 improve metabolic stability.
- Use docking studies to predict interactions with target proteins (e.g., tubulin) and validate via in vitro assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Compare experimental variables: cell line specificity, assay protocols (e.g., exposure time), and compound solubility.
- Apply statistical tools (e.g., ANOVA) to assess significance of observed differences.
- Replicate studies under standardized conditions and publish raw data for transparency .
Q. How can computational methods enhance the development of this compound-based therapeutics?
- Methodological Answer :
- Perform molecular docking to identify potential binding sites (e.g., EGFR kinase domain).
- Use QSAR models to predict bioactivity based on substituent electronic properties.
- Validate predictions with in vitro/vivo studies and refine models iteratively .
Q. What advanced techniques are used to optimize synthetic protocols for this compound derivatives?
- Methodological Answer :
- Employ green chemistry principles (e.g., microwave-assisted synthesis to reduce reaction time).
- Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading).
- Characterize intermediates via HPLC-MS to track byproducts and optimize yields .
Q. How should researchers validate the purity and structural identity of novel this compound analogs?
- Methodological Answer :
- Combine multiple analytical methods: HRMS for molecular formula confirmation, - and -NMR for stereochemical assignment, and X-ray crystallography for absolute configuration .
Q. Cross-Cutting Methodological Considerations
Q. What statistical approaches are essential for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer :
- Use nonlinear regression (e.g., log-dose vs. response) to calculate IC₅₀ values.
- Apply the Student’s t-test or Mann-Whitney U test for comparing group means, ensuring p < 0.05 significance .
Q. How can multidisciplinary approaches improve this compound research outcomes?
Properties
IUPAC Name |
4,5-dihydro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGBIXXDQFWVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870460 | |
Record name | 4,5-Dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-98-8, 36118-45-3 | |
Record name | 2-Pyrazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036118453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyrazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PYRAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1YN47L98V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.